(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine
Description
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine is a compound that features a benzo[b]thiophene core with a methanamine group and a dioxaborolane moiety
Properties
Molecular Formula |
C15H20BNO2S |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-5-yl]methanamine |
InChI |
InChI=1S/C15H20BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-8H,9,17H2,1-4H3 |
InChI Key |
UBHSKZWJBMZOBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the dioxaborolane moiety: This step often involves borylation reactions using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the methanamine group: This can be done through nucleophilic substitution reactions where an amine group is introduced to the benzo[b]thiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzo[b]thiophene core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzo[b]thiophene core.
Scientific Research Applications
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the benzo[b]thiophene core can interact with biological targets through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine is unique due to the combination of its structural features. The presence of both a dioxaborolane moiety and a benzo[b]thiophene core allows for a wide range of chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Biological Activity
The compound (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine is a boron-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis pathways, and relevant research findings.
- Molecular Formula : CHBOS
- Molecular Weight : 229.14 g/mol
- CAS Number : 864754-05-2
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific oncogenic pathways.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays against certain bacterial strains.
Synthesis Pathways
The synthesis of the compound typically involves the following steps:
- Formation of the Dioxaborolane Moiety : The dioxaborolane ring can be synthesized through a reaction involving boronic acids and alcohols.
- Coupling with Benzo[b]thiophene : The benzo[b]thiophene moiety is introduced through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of similar compounds derived from thiophenes. These compounds demonstrated selective inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .
Neuroprotective Effects
Research conducted on related dioxaborolane compounds showed promising results in protecting neuronal cells from oxidative stress-induced damage. This suggests that the compound could play a role in developing treatments for neurodegenerative conditions such as Alzheimer's disease .
Antimicrobial Assays
In vitro studies have indicated that the compound exhibits antimicrobial properties against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Case Studies
- Case Study on Anticancer Efficacy :
- Neuroprotective Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
